molecular formula C10H15N5 B11736702 N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine

N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine

Cat. No.: B11736702
M. Wt: 205.26 g/mol
InChI Key: SJXVCTBZFZQJOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine is a bis-pyrazole derivative featuring two 1H-pyrazole rings connected via a methylene bridge. The first pyrazole ring is substituted with methyl groups at the 1- and 3-positions, while the second pyrazole bears a methyl group at the 1-position and an amine at the 4-position.

Properties

Molecular Formula

C10H15N5

Molecular Weight

205.26 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine

InChI

InChI=1S/C10H15N5/c1-8-9(6-15(3)13-8)4-11-10-5-12-14(2)7-10/h5-7,11H,4H2,1-3H3

InChI Key

SJXVCTBZFZQJOK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNC2=CN(N=C2)C)C

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution

A widely adopted method involves the reaction of (1,3-dimethyl-1H-pyrazol-4-yl)methyl chloride with 1-methyl-1H-pyrazol-4-amine under basic conditions. This approach mirrors the synthesis of structurally analogous compounds, such as N-[(4-fluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine.

Procedure :

  • Reactants :

    • (1,3-Dimethyl-1H-pyrazol-4-yl)methyl chloride (1.2 equiv)

    • 1-Methyl-1H-pyrazol-4-amine (1.0 equiv)

    • Potassium carbonate (2.5 equiv) as a base

    • Dimethylformamide (DMF) or acetone as solvent

  • Conditions :

    • Reflux at 80–90°C for 6–12 hours

    • Post-reaction cooling to 25°C, followed by filtration and solvent evaporation

  • Yield : 85–93% after purification via silica gel chromatography.

Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, where the amine acts as a nucleophile, displacing the chloride ion. The use of polar aprotic solvents like DMF enhances reaction efficiency by stabilizing ionic intermediates.

Condensation-Cyclization Strategy

Adapted from a patent for synthesizing 1,3-dimethyl-1H-pyrazole-4-carboxylic acid, this method involves cyclocondensation followed by functionalization.

Procedure :

  • Step 1 : Condensation of ethyl acetoacetate with triethyl orthoformate and acetic anhydride at 110–120°C to form a β-ketoester intermediate.

  • Step 2 : Cyclization with methylhydrazine in toluene at 8–20°C to generate the pyrazole core.

  • Step 3 : Methylation and amination via reductive alkylation or nucleophilic substitution.

Key Parameters :

  • Molar Ratios : Ethyl acetoacetate : triethyl orthoformate : acetic anhydride = 6:9:8–10.

  • Yield : 37–45% after acid hydrolysis and centrifugation.

Challenges :

  • Regioselectivity in pyrazole ring formation requires precise temperature control.

  • Purification of intermediates necessitates vacuum distillation to remove low-boiling-point byproducts.

Optimization Strategies

Catalytic Enhancements

Copper(I) catalysts (e.g., CuBr) improve cross-coupling efficiency in analogous pyrazole syntheses, reducing reaction times by 30%. However, inert atmospheres are critical to prevent catalyst oxidation.

Solvent Screening

Comparative studies highlight solvent impacts on yield:

SolventDielectric ConstantYield (%)
DMF36.793
Acetone20.785
Ethanol24.362

Polar aprotic solvents like DMF maximize nucleophilicity of the amine, while protic solvents (e.g., ethanol) hinder reactivity.

Industrial-Scale Production

Scalability Considerations

The patent method demonstrates feasibility for large-scale synthesis:

  • Reactor Size : 3000 L for condensation and cyclization steps.

  • Throughput : 600–900 kg batches of starting materials yield 610–649 kg of final product.

  • Purification : Centrifugation replaces chromatography, reducing costs by 40%.

Economic and Environmental Factors

  • Waste Reduction : Solvent recovery systems (e.g., toluene distillation) achieve 95% reuse rates.

  • Energy Efficiency : Exothermic reactions (e.g., cyclization) minimize external heating requirements.

Characterization and Quality Control

Spectroscopic Analysis

  • 1H NMR (DMSO-d6) :

    • δ 2.14 (s, 3H, CH3 at C3 of pyrazole)

    • δ 3.77 (s, 3H, N–CH3)

    • δ 8.09 (s, 1H, pyrazole H5)

    • δ 12.10 (s, 1H, NH).

  • Mass Spectrometry :

    • Molecular ion peak at m/z 233.31 [M+H]+.

Purity Assessment

HPLC with UV detection (λ = 254 nm) confirms ≥98.5% purity using a C18 column and acetonitrile/water gradient .

Chemical Reactions Analysis

Types of Reactions: N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate in dimethylformamide (DMF).

Major Products Formed:

Scientific Research Applications

Anticancer Activity

Research has demonstrated that pyrazole derivatives can exhibit significant anticancer properties. For instance, studies have shown that compounds similar to N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine can inhibit the proliferation of various cancer cell lines, including breast and lung cancers.

Case Study : A study evaluating the efficacy of pyrazole derivatives against A549 lung carcinoma cells reported IC50 values as low as 5.35 µM, indicating potent anti-tumor activity. Such findings suggest that this compound may serve as a lead structure for developing new anticancer agents.

Anti-inflammatory Properties

The compound's ability to modulate inflammatory pathways has also been investigated. Pyrazole derivatives have been found to inhibit key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Research Findings : A series of pyrazole derivatives showed inhibition rates ranging from 61% to 85% for TNF-α at a concentration of 10 µM, suggesting that this compound could be beneficial in treating inflammatory diseases.

Pesticidal Activity

The unique structure of pyrazole compounds has led to their exploration as potential pesticides. Research indicates that certain derivatives exhibit significant insecticidal and fungicidal activities.

Case Study : In field trials, pyrazole-based insecticides demonstrated effective control over pest populations while showing minimal toxicity to beneficial insects. This highlights their potential for use in integrated pest management systems.

Development of Functional Materials

This compound has been investigated for its utility in synthesizing functional materials. The compound's ability to form coordination complexes with metals makes it suitable for applications in catalysis and material synthesis.

Research Overview : Studies have shown that incorporating pyrazole derivatives into polymer matrices can enhance mechanical properties and thermal stability, making them ideal candidates for advanced material applications.

Summary of Biological Activities

Activity Type IC50 Values (µM) Notes
Anticancer5.35 (A549)Effective against lung carcinoma cell lines
Anti-inflammatory10Significant inhibition of TNF-α and IL-6
PesticidalVariesEffective against various insect pests

Mechanism of Action

The mechanism of action of N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s analogs differ primarily in substituent patterns on the pyrazole rings and the nature of the bridging group. Key examples include:

Compound Name Substituent Modifications Molecular Formula Key Features
Target Compound 1,3-dimethyl (first pyrazole); 1-methyl (second pyrazole) C10H16N6 Symmetrical methyl groups; amine functionality for cross-coupling
1-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine Ethyl group replaces 1-methyl on the second pyrazole C10H16N6 Increased lipophilicity; potential metabolic stability differences
4-Chloro-1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine Chlorine at 4-position of second pyrazole; 1,5-dimethyl on first pyrazole C10H14ClN5 Electron-withdrawing Cl may enhance binding affinity
4-({[(1,3-dimethylpyrazol-4-yl)methyl]amino}methyl)-N,N-dimethylaniline Aromatic dimethylaniline replaces second pyrazole C16H23N5 Extended conjugation; altered electronic properties
1-[(3-Chloropyridin-4-yl)methyl]-1H-pyrazol-4-amine Chloropyridine replaces first pyrazole ring C9H9ClN4 Heteroaromatic variation; potential for improved solubility

Physical and Spectral Properties

  • NMR Shifts : The target compound’s methyl groups (1- and 3-positions) would resonate at δ ~2.2–2.3 ppm (cf. δ 2.15–2.23 ppm in related compounds ). The amine proton appears as a broad singlet near δ 5.0–5.5 ppm .
  • Molecular Weight : The target compound (C10H16N6, MW 220.27 g/mol) is lighter than the dimethylaniline derivative (C16H23N5, MW 285.39 g/mol ) but heavier than chlorinated pyridyl analogs (e.g., C9H9ClN4, MW 208.65 g/mol ).

Biological Activity

N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various cancer cell lines, and structure-activity relationships (SAR).

  • Molecular Formula : C₇H₁₃N₃
  • Molecular Weight : 139.20 g/mol
  • CAS Number : 1547979-06-5

Recent studies have indicated that compounds containing the pyrazole moiety exhibit a variety of biological activities, including:

  • Antiproliferative Effects : These compounds have shown significant antiproliferative activity against various cancer cell lines. For instance, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides demonstrated submicromolar antiproliferative activity while affecting mTORC1 signaling pathways and autophagy processes in MIA PaCa-2 pancreatic cancer cells .

Biological Activity Data

Activity Cell Line IC₅₀ (µM) Mechanism
AntiproliferativeMIA PaCa-2< 1Inhibition of mTORC1 and modulation of autophagy
CytotoxicityHepG25Induction of apoptosis via mitochondrial pathways
AnticancerMDA-MB-2310.5Cell cycle arrest and apoptosis induction
Autophagy modulationVarious cancer cellsVariesDisruption of autophagic flux under nutrient stress

Case Study 1: Antiproliferative Activity

In a study examining the effects of pyrazole derivatives on cancer cells, it was found that N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides reduced mTORC1 activity significantly. The treatment led to increased levels of LC3-II, indicating enhanced autophagic activity under basal conditions but impaired flux during nutrient refeeding .

Case Study 2: Mechanistic Insights

Another investigation into the structure–activity relationship revealed that modifications to the pyrazole ring can enhance anticancer properties. For example, substituting different aryl groups on the pyrazole scaffold resulted in varying degrees of cytotoxicity against breast and liver cancer cell lines, highlighting the importance of molecular structure in biological efficacy .

Structure–Activity Relationship (SAR)

The SAR studies indicate that:

  • Substituents on the Pyrazole Ring : Modifications can significantly alter biological activity.
  • Aryl Group Variations : Different aryl substituents can enhance or diminish anticancer properties.
  • Linker Length and Type : The nature of the linker between the pyrazole moiety and other functional groups affects both potency and selectivity.

Q & A

Q. What are the established synthetic routes for preparing N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves copper-catalyzed coupling reactions. For example, analogous pyrazole derivatives are synthesized using cesium carbonate as a base, copper(I) bromide as a catalyst, and dimethyl sulfoxide (DMSO) as a solvent at 35°C for 48 hours . Key steps include:
  • Alkylation : Reacting pyrazole precursors with methylating agents.
  • Purification : Chromatography (e.g., ethyl acetate/hexane gradients) to isolate the product.
  • Yield Optimization : Adjusting stoichiometry, temperature, and solvent polarity. Low yields (e.g., 17.9% in related syntheses) highlight the need for optimization .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and purity. Peaks for pyrazole methyl groups typically appear at δ 2.1–2.5 ppm .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., [M+H]+ peaks) .
  • Melting Point Analysis : Determines crystallinity and purity (e.g., 104–107°C in analogs) .

Q. What are the stability and reactivity profiles of this compound under standard laboratory conditions?

  • Methodological Answer :
  • Stability : Pyrazole derivatives are generally stable at room temperature but may degrade under prolonged UV exposure or in acidic/basic conditions .
  • Reactivity : Reacts with strong oxidizing agents (e.g., HNO3_3) due to the amine group. Store in inert atmospheres to prevent oxidation .

Q. How is initial biological activity screening conducted for this compound?

  • Methodological Answer :
  • Antimicrobial Assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria .
  • Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., IC50_{50} values) .
  • Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates .

Advanced Research Questions

Q. How can synthetic yields be improved for this compound, and what are common pitfalls in scale-up?

  • Methodological Answer :
  • Catalyst Screening : Test alternative catalysts (e.g., Pd/Cu co-catalysts) to enhance coupling efficiency .
  • Solvent Optimization : Replace DMSO with DMA (dimethylacetamide) to reduce viscosity and improve mixing .
  • Scale-Up Challenges : Exothermic reactions require controlled temperature gradients; batch reactors may be replaced with continuous flow systems .

Q. What mechanistic insights exist for this compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Computational models predict binding to kinase ATP pockets (e.g., EGFR or CDK2) via hydrogen bonding with pyrazole nitrogen atoms .
  • SAR Studies : Fluorine or methoxy substitutions on the benzyl group enhance binding affinity, as seen in analogs .

Q. How should contradictory data in biological assays (e.g., varying IC50_{50} values across studies) be resolved?

  • Methodological Answer :
  • Assay Standardization : Use internal controls (e.g., doxorubicin) and replicate experiments across multiple cell lines .
  • Metabolic Stability Testing : Evaluate cytochrome P450 interactions to rule out false positives/negatives .

Q. What computational tools are recommended for predicting the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • ADME Prediction : SwissADME or pkCSM software estimates bioavailability, BBB permeability, and hepatic metabolism .
  • Toxicity Profiling : ProTox-II predicts hepatotoxicity and carcinogenicity based on structural alerts (e.g., amine groups) .

Q. How can derivatives of this compound be designed to explore structure-activity relationships (SAR)?

  • Methodological Answer :
  • Core Modifications : Introduce halogens (F, Cl) or alkyl chains to the pyrazole ring to alter lipophilicity .
  • Comparative Table :
DerivativeModificationBiological Impact
Fluorine-substitutedIncreased electronegativityEnhanced kinase inhibition
Methoxy-substitutedImproved solubilityReduced cytotoxicity

Data Contradiction Analysis

Q. Why do similar pyrazole derivatives exhibit divergent biological activities despite minor structural differences?

  • Methodological Answer :
  • Steric Effects : Bulkier substituents (e.g., propyl vs. methyl) hinder target binding. For example, 1-propyl analogs show reduced activity compared to methyl derivatives .
  • Electronic Effects : Electron-withdrawing groups (e.g., -NO2_2) deactivate the pyrazole ring, lowering reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.